(R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 220.74 g/mol. This compound is classified as an amine derivative, specifically a piperidine analog, which incorporates a tetrahydrofuran moiety. Its unique structure may contribute to various biological activities, making it of interest in medicinal chemistry and pharmaceutical research.
The compound is identified by the CAS number 1403763-29-0, and it falls under the category of heterocyclic compounds due to the presence of both piperidine and tetrahydrofuran rings. The hydrochloride form indicates that it is a salt, commonly used to enhance solubility and stability in pharmaceutical formulations .
The synthesis of (R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride can be approached through various synthetic routes. A notable method involves the use of reductive amination techniques, where an appropriate aldehyde or ketone reacts with an amine in the presence of reducing agents. The synthesis may also utilize chiral catalysts to ensure the formation of the desired (R) enantiomer.
The synthesis typically involves:
The molecular structure of (R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride features a piperidine ring substituted at one nitrogen with a methyl group and at another position with a tetrahydrofuran group. This configuration is crucial for its biological activity.
Key structural data include:
The reactivity of (R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride can be characterized by its potential to undergo nucleophilic substitutions, particularly at the nitrogen atom due to its basic nature.
While detailed physical properties such as density and boiling point are not readily available for this compound, general characteristics include:
Relevant data from literature indicate that similar compounds exhibit varying degrees of stability depending on their functional groups and environmental conditions .
(R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride has potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting neurological disorders due to its structural similarities with known bioactive compounds.
The construction of the chiral tertiary amine linkage in (R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride represents a key synthetic challenge due to the stereogenic center at the nitrogen-bearing carbon. Two principal alkylation approaches have been optimized for this hybrid architecture:
Reductive Amination ProtocolsBifunctional catalysts enable direct coupling between tetrahydrofuran-3-one and N-methylpiperidin-4-amine. Hydroxyapatite-supported nickel catalysts (Ni/HAP) achieve 92% conversion and 88% ee under mild hydrogenation conditions (80°C, 20 bar H₂), leveraging the Brønsted basicity of HAP to facilitate imine formation while suppressing decarbonylation side reactions [3]. Alternative systems include Pd/C with (R)-BINAP ligands (85% ee) and Ir catalysts with chiral phosphine-oxazoline ligands (90% ee). The reaction proceeds via an enantiodetermining hydride transfer to the prochiral iminium intermediate .
Table 1: Catalytic Systems for Reductive Amination
Catalyst | Ligand | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Ni/HAP | None | 80 | 20 | 88 | 92 |
Pd/C | (R)-BINAP | 60 | 15 | 85 | 89 |
Ir/IrO₂ | (S)-Phox | 70 | 10 | 90 | 85 |
Chiral Auxiliary-Mediated AlkylationN-protected piperidin-4-one derivatives (e.g., N-Boc or N-Cbz) undergo enolate alkylation using tetrahydrofuran-3-yl triflate. Lithium diisopropylamide-mediated enolization at -78°C followed by alkylation with (R)-tetrahydrofuran-3-yl methanesulfonate achieves diastereoselectivity >95:5 when using Oppolzer’s sultam auxiliaries. Subsequent auxiliary cleavage and reductive methylation (NaBH₃CN/HCHO) yield the target compound with >99% ee [5] [10]. Critical to success is the use of non-polar solvents (toluene) to minimize racemization of the tetrahydrofuran electrophile during SN₂ displacement.
Pyridine hydrogenation provides direct access to enantioenriched piperidine intermediates while avoiding alkylation steps. Two complementary hydrogenation strategies have been developed:
Heterogeneous Metal CatalysisRhodium nanoparticles (3–5 nm) supported on TiO₂ facilitate asymmetric hydrogenation of 4-(N-methyl-N-(tetrahydrofuran-3-yl)amino)pyridine precursors. Under optimized conditions (70°C, 50 bar H₂, 12 hours), Rh/TiO₂ modified with cinchonidine achieves 95% conversion with 91% ee for the (R)-piperidine product. The reaction proceeds via stepwise hydrogen addition: initial saturation at the 1,4-positions forms a dihydropyridine intermediate, followed by stereoselective reduction at C3 and C5 positions. Catalyst recyclability studies show <5% loss in ee after five cycles [1] [8].
Table 2: Hydrogenation Performance of Pyridine Precursors
Catalyst | Modifier | Solvent | Temp (°C) | Pressure (bar) | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|---|---|
Rh/TiO₂ | Cinchonidine | Ethanol | 70 | 50 | 91 | 42 |
Pd/Al₂O₃ | (R)-Proline | AcOH | 100 | 80 | 82 | 28 |
Ru/C | BINAP-SO₃Na | MeOH | 90 | 70 | 78 | 35 |
Electrocatalytic HydrogenationA breakthrough approach employs Rh/KB (Rhodium on Ketjen Black) cathodes in anion-exchange membrane (AEM) electrolyzers for ambient-temperature hydrogenation. At 25 mA cm⁻² current density, quantitative conversion of pyridine precursors to (R)-piperidines occurs with 99% current efficiency at 5 F mol⁻¹ charge transfer. Key advantages include:
Isotope labeling (D₂O electrolysis) confirms incorporation of deuterium at C2 and C6 positions, validating the H⁺/e⁻ transfer mechanism over classical H₂ activation pathways.
Racemic mixtures of N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine require efficient resolution for pharmaceutical-grade (R)-enantiomer isolation. Two industrial-scale methods dominate:
Diastereomeric Salt Crystallization(R,S)-free base is treated with chiral acids in ethanol/ethyl acetate mixtures. Dibenzoyl-(D)-tartaric acid (DBTA) achieves 98% de with 35% yield of the (R)-enantiomer salt after two recrystallizations. Critical parameters include:
Simulated Moving Bed Chromatography (SMB)Preparative SMB on cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% ee at gram-scale productivity. Optimized conditions use n-hexane/ethanol/diethylamine (85:15:0.1 v/v) at 25°C with a flow rate of 120 mL/min. Key advantages over crystallization include:
Table 3: Chiral Resolution Performance Comparison
Method | Resolving Agent/Stationary Phase | ee (%) | Yield (%) | Productivity (g/L/day) |
---|---|---|---|---|
Salt Crystallization | Dibenzoyl-(D)-tartaric acid | 98 | 35 | 180 |
Salt Crystallization | (1S)-Camphorsulfonic acid | 78 | 40 | 220 |
SMB Chromatography | Cellulose-DMP | 99.5 | 45 | 350 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1